molecular formula C21H23ClN2O4 B2371242 N-(3-chlorophenyl)-N-(2,4-dimethoxybenzoyl)piperidine-1-carboxamide CAS No. 899992-79-1

N-(3-chlorophenyl)-N-(2,4-dimethoxybenzoyl)piperidine-1-carboxamide

Cat. No.: B2371242
CAS No.: 899992-79-1
M. Wt: 402.88
InChI Key: ULZAQBUIAZNNBX-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N-(2,4-dimethoxybenzoyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C21H23ClN2O4 and its molecular weight is 402.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

While these findings offer insights into the structural analysis, synthesis, and potential biological interactions of related compounds, they do not directly address the specific compound . This indicates a gap in the readily available literature or a potential niche for future research on "N-(3-chlorophenyl)-N-(2,4-dimethoxybenzoyl)piperidine-1-carboxamide" within scientific domains.

For research and development purposes, exploring the molecular interactions, synthesis methods, and potential biomedical applications through experimental studies could be beneficial. Further investigation into its chemical properties, alongside comparative studies with structurally or functionally similar compounds, might uncover novel applications or contribute valuable data to the field.

References for the structurally or functionally related compounds include studies on the molecular interaction of cannabinoid receptor antagonists, synthesis and characterization of novel antagonists, and structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists (Shim et al., 2002), (Ruiu et al., 2003), and (Lan et al., 1999).

Properties

IUPAC Name

N-(3-chlorophenyl)-N-(2,4-dimethoxybenzoyl)piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O4/c1-27-17-9-10-18(19(14-17)28-2)20(25)24(16-8-6-7-15(22)13-16)21(26)23-11-4-3-5-12-23/h6-10,13-14H,3-5,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZAQBUIAZNNBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N(C2=CC(=CC=C2)Cl)C(=O)N3CCCCC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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